molecular formula C17H12ClFN4 B3998551 5-(4-chlorophenyl)-7-(4-fluorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

5-(4-chlorophenyl)-7-(4-fluorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B3998551
M. Wt: 326.8 g/mol
InChI Key: GHHSBIVITWSINB-UHFFFAOYSA-N
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Description

The compound “5-(4-chlorophenyl)-7-(4-fluorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine” belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines . This class of compounds is known to have a wide range of pharmacological activities such as anticancer, antimicrobial, anti-tubercular, CB2 cannabinoid agonists, feticide, and adenosine antagonists .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines involves high-throughput screening and X-ray crystallography, which enables structure-guided design . The synthesis process also involves the use of 3-amino-1,2,4-triazole with active methylene nitriles and their ylidene derivatives .


Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[1,5-a]pyrimidines is guided by X-ray crystallography . This technique allows for the identification of preferred substructural components .


Chemical Reactions Analysis

The chemical reactions involving [1,2,4]triazolo[1,5-a]pyrimidines are complex and involve multiple steps. For instance, a novel fluorescence probe for Fe3+, i.e., amide derivative of [1,2,4]triazolo[1,5-a] pyrimidine (TP, Id), was synthesized, featuring specific Fe3+ selectivity, rapid quenching (5 s), low limit of detection (0.82 μM), good permeability and low cytotoxicity .

Future Directions

The future directions for the research on [1,2,4]triazolo[1,5-a]pyrimidines include further exploration of their pharmacological activities, optimization of their synthesis process, and investigation of their mechanism of action . The development of new sensitive and specific fluorescent sensors for Fe3+ is also a promising direction .

Mechanism of Action

Target of Action

The primary targets of the compound “5-(4-chlorophenyl)-7-(4-fluorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine” are currently unknown. The compound belongs to the [1,2,4]triazolo[1,5-a]pyrimidine class of molecules, which are known to have a wide range of pharmacological activities

Mode of Action

Other [1,2,4]triazolo[1,5-a]pyrimidines have been reported to interact with various targets, leading to changes in cellular processes . The specific interactions of “this compound” with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Given the broad range of activities associated with [1,2,4]triazolo[1,5-a]pyrimidines, it is likely that multiple pathways could be affected

Result of Action

Compounds in the [1,2,4]triazolo[1,5-a]pyrimidine class have been associated with various pharmacological activities, including anticancer, antimicrobial, and anti-tubercular effects . The specific effects of “this compound” at the molecular and cellular levels require further investigation.

Properties

IUPAC Name

5-(4-chlorophenyl)-7-(4-fluorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClFN4/c18-13-5-1-11(2-6-13)15-9-16(12-3-7-14(19)8-4-12)23-17(22-15)20-10-21-23/h1-10,16H,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHHSBIVITWSINB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2C=C(NC3=NC=NN23)C4=CC=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClFN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-chlorophenyl)-7-(4-fluorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 2
5-(4-chlorophenyl)-7-(4-fluorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 3
5-(4-chlorophenyl)-7-(4-fluorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 4
5-(4-chlorophenyl)-7-(4-fluorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 5
5-(4-chlorophenyl)-7-(4-fluorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 6
5-(4-chlorophenyl)-7-(4-fluorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

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